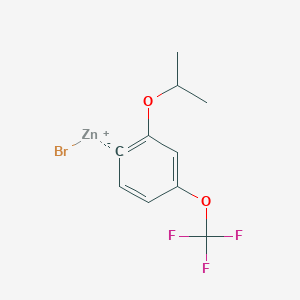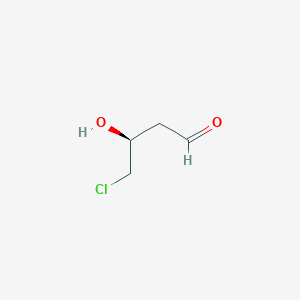
(3S)-4-chloro-3-hydroxybutanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-Chloro-3-hydroxybutanal is an organic compound with the molecular formula C4H7ClO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-chloro-3-hydroxybutanal can be achieved through several methods. One common approach involves the chlorination of 3-hydroxybutanal. This reaction typically requires the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of (S)-4-chloro-3-hydroxybutanal may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.
化学反应分析
Types of Reactions: (S)-4-Chloro-3-hydroxybutanal can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of 4-chloro-3-oxobutanoic acid or 4-chloro-3-hydroxybutanoic acid.
Reduction: Formation of 4-chloro-3-hydroxybutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(S)-4-Chloro-3-hydroxybutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which (S)-4-chloro-3-hydroxybutanal exerts its effects depends on the specific context of its use. In chemical reactions, the compound’s reactivity is influenced by the presence of both the hydroxyl and aldehyde functional groups, which can participate in various transformations. The chlorine atom also plays a role in substitution reactions, where it can be replaced by other nucleophiles.
相似化合物的比较
- 4-Chloro-3-hydroxybutanoic acid
- 4-Chloro-3-hydroxybutanol
- 3-Chloro-2-hydroxypropanal
Comparison: (S)-4-Chloro-3-hydroxybutanal is unique due to its specific chiral configuration and the presence of both hydroxyl and aldehyde functional groups. This combination of features makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives through various chemical reactions.
属性
CAS 编号 |
125781-04-6 |
|---|---|
分子式 |
C4H7ClO2 |
分子量 |
122.55 g/mol |
IUPAC 名称 |
(3S)-4-chloro-3-hydroxybutanal |
InChI |
InChI=1S/C4H7ClO2/c5-3-4(7)1-2-6/h2,4,7H,1,3H2/t4-/m0/s1 |
InChI 键 |
XQXWWWKGIMBNKZ-BYPYZUCNSA-N |
手性 SMILES |
C(C=O)[C@@H](CCl)O |
规范 SMILES |
C(C=O)C(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



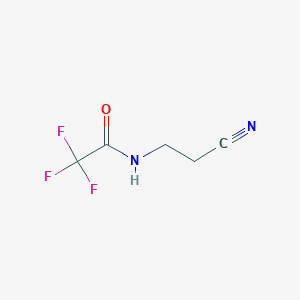

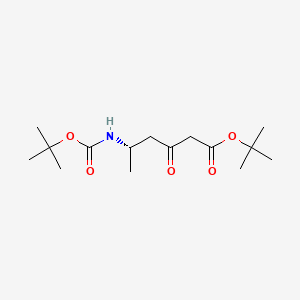
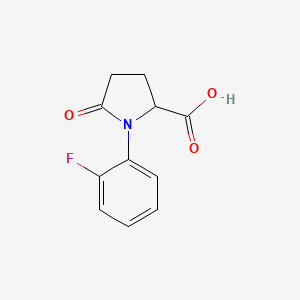

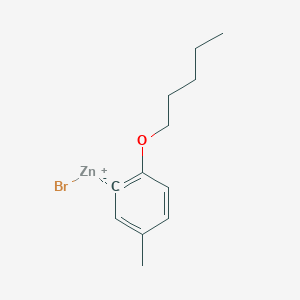
![n-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14887186.png)

![8-Bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14887200.png)
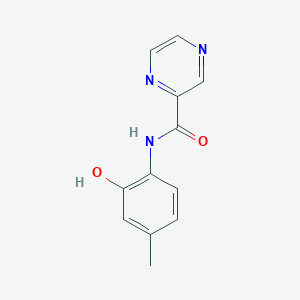

![8-Bromo-7-ethylimidazo[1,2-a]pyridine](/img/structure/B14887217.png)
